(E)-N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
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Overview
Description
(E)-N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C25H21BrN4O3 and its molecular weight is 505.372. The purity is usually 95%.
BenchChem offers high-quality (E)-N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Crystal Structure Analysis
- The compound has been synthesized and analyzed for its crystal structure using X-ray diffraction, which offers insights into its molecular geometry and potential interactions with other molecules. This is critical for understanding its applications in material science and drug design (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).
Role in Synthesis of Novel Compounds
- The compound is used in the synthesis of various novel derivatives, which have potential applications in pharmaceuticals and chemical research. These derivatives have been structurally characterized and can be further explored for various biological activities (Tayade & Waghmare, 2016).
Antimicrobial Activity
- Some derivatives of the compound have shown moderate effects against bacterial and fungal species, suggesting its potential use in developing antimicrobial agents (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Anticancer and Anti-Inflammatory Potential
- Research has indicated that certain derivatives exhibit anticancer and anti-inflammatory activities, which could be significant in medical research and drug development (Rahmouni et al., 2016).
Antiviral Activity
- Derivatives of this compound have shown promising antiviral activity against the H5N1 virus, indicating potential use in antiviral therapies (Flefel et al., 2012).
Applications in Organic Synthesis
- The compound and its derivatives are useful in organic synthesis, contributing to the development of various heterocyclic compounds with potential applications in chemical and pharmaceutical industries (Hirota et al., 1978).
Mechanism of Action
Target of Action
The primary targets of this compound are monoamine oxidase (MAO-B) and acetylcholinesterase . These enzymes play crucial roles in the nervous system. MAO-B is involved in the breakdown of neurotransmitters such as dopamine, while acetylcholinesterase is responsible for the termination of synaptic transmission by hydrolyzing the neurotransmitter acetylcholine .
Mode of Action
The compound exerts its mechanism of action by binding to these specific target proteins, thereby interfering with their normal function . It acts as an inhibitor, reducing the activity of these enzymes . The inhibitory potential was evaluated based on binding and reversibility studies using purified enzymes .
Biochemical Pathways
By inhibiting MAO-B and acetylcholinesterase, the compound affects the biochemical pathways associated with these enzymes . This results in an increase in the levels of neurotransmitters such as dopamine and acetylcholine in the brain, which can have various downstream effects, including potential neuroprotective effects .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve changes in neurotransmitter levels in the brain. By inhibiting MAO-B and acetylcholinesterase, the compound can increase the levels of certain neurotransmitters, potentially leading to neuroprotective effects .
properties
IUPAC Name |
(E)-N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN4O3/c1-32-23-13-3-17(15-24(23)33-2)4-14-25(31)28-20-9-11-21(12-10-20)30-22(16-27-29-30)18-5-7-19(26)8-6-18/h3-16H,1-2H3,(H,28,31)/b14-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNKMUFPWVERII-LNKIKWGQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)N3C(=CN=N3)C4=CC=C(C=C4)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)N3C(=CN=N3)C4=CC=C(C=C4)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.